molecular formula C42H32O9 B1681358 trans-miyabenol C CAS No. 109605-83-6

trans-miyabenol C

Cat. No.: B1681358
CAS No.: 109605-83-6
M. Wt: 680.7 g/mol
InChI Key: RKFYYCKIHVEWHX-YOBICRQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-miyabenol C is a stilbenoid, which is a type of natural phenol, and a type of resveratrol trimer. It is found in Vitis vinifera (grape), in Foeniculi fructus (fruit of Foeniculum vulgare), and in Caragana sinica .


Molecular Structure Analysis

The molecular formula of this compound is C42H32O9 . The exact mass is 680.20 and the molecular weight is 680.709 . More detailed structural analysis or 3D conformation studies might require advanced computational chemistry techniques .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 886.4±65.0 °C at 760 mmHg, and a flash point of 489.9±34.3 °C . It also has a molar refractivity of 192.9±0.3 cm3, a polar surface area of 160 Å2, and a molar volume of 458.7±3.0 cm3 .

Scientific Research Applications

Antitumor Effects and Cell Cycle Modulation

Trans-miyabenol C has been identified as a potent antitumor agent. A comparative study of resveratrol and its oligomers, including miyabenol C, on lymphoid and myeloid cell lines demonstrated that miyabenol C significantly inhibits cell growth, showcasing the most efficiency among the compounds tested. This compound induces apoptosis in multiple myeloma cells via caspase activation and mitochondrial membrane potential disruption, influencing cell cycle distribution by accumulating cells in the G0/G1 phase. These findings highlight this compound's potential as a therapeutic agent, warranting further investigation (Barjot et al., 2007).

Interaction with Estrogen Receptors

This compound has been found to interact with estrogen receptors. In-depth research involving molecular docking and PCR mutagenesis identified specific binding sites on the estrogen receptor for miyabenol C. The study's findings suggest that miyabenol C may impact the trans-activating ability of the estrogen receptor through its interaction with particular amino acids, highlighting its potential influence on estrogen-receptor-mediated processes (Tian et al., 2003).

Inhibition of Protein Kinase C

Miyabenol C has been identified as an inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular functions. Isolated from Caragana sinica, miyabenol C showed inhibitory activity against PKC at low micromolar concentrations. Its potential therapeutic applications include treating hyperproliferative or inflammatory skin diseases due to its ability to inhibit keratinocyte proliferation and free radical release in blood (Kulanthaivel et al., 1995).

Anti-Inflammatory Effects

Investigation into the anti-inflammatory effects of miyabenol A, a related stilbene, revealed its potential in inhibiting nitric oxide production in macrophages. This compound blocks LPS-evoked NF-kappaB nuclear translocation and degrades IkappaB, selectively inhibiting phosphorylation of various kinases. These findings suggest the relevance of miyabenol C and related compounds in inflammatory pathways and their potential therapeutic applications in inflammatory diseases (Ku et al., 2008).

Properties

IUPAC Name

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYCKIHVEWHX-YOBICRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109605-83-6
Record name Miyabenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109605-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miyabenol C, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIYABENOL C, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Miyabenol C has been identified as a prominent β-secretase (BACE1) inhibitor. [] It does not affect the protein levels of BACE1 itself, but directly inhibits its enzymatic activity both in vitro and in vivo. [] This inhibition leads to a reduction in the production of amyloid-β peptide (Aβ) and sAPPβ, key components in the pathogenesis of Alzheimer's disease. []

A: Miyabenol C also exhibits antagonistic activity against the 5-HT₆ receptor (5-HT₆R). [] While the exact mechanism of action is not fully elucidated, it has been shown to inhibit 5-HT₆R-mediated activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). [] Notably, it does not show significant effects on other neurotransmitter receptors like 5-HT₄, 5-HT₇, or muscarinic acetylcholine M1 (M(1)) receptors, suggesting selectivity for 5-HT₆R. []

ANone: The available research primarily focuses on the biological activity of Miyabenol C, with limited information regarding its material compatibility and stability under various conditions. Further investigations are needed to assess its suitability for different applications and formulations.

A: The research provided does not describe any catalytic properties of Miyabenol C. Its activity is primarily centered around inhibiting specific enzymes like BACE1 and 5-HT₆R. [, ]

ANone: The research provided does not offer detailed insights into the stability of Miyabenol C under different conditions or specific formulation strategies employed. Further research is required to understand its stability profile and develop optimal formulations for enhanced solubility, bioavailability, and therapeutic efficacy.

ANone: The research primarily focuses on the discovery and biological evaluation of Miyabenol C. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not covered in these studies. As with any novel compound being considered for pharmaceutical development, comprehensive safety and toxicological assessments are essential to ensure its safe and responsible use.

ANone: The provided research focuses mainly on the in vitro activity of Miyabenol C. Further investigations are needed to elucidate its PK/PD profile, including ADME properties, in vivo efficacy, and potential therapeutic window.

A: The first report of Miyabenol C emerged in 1989, identified as a novel resveratrol trimer isolated from the Japanese sedge Carex fedia Nees var. miyabei (Franchet) T. Koyama. [] Since then, it has been found in various plant species, including Vitis species, Foeniculum vulgare, and Caragana sinica. Research initially focused on its antimicrobial properties, but its discovery in Vitis species, known for their rich stilbenoid content, sparked interest in its potential health benefits.

  • 1989: First isolation and structural characterization from Carex fedia var. miyabei. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.